molecular formula C25H17ClN4O4 B14093412 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14093412
M. Wt: 472.9 g/mol
InChI Key: PWBCWKZCUNGAER-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzofuran ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane, followed by the addition of other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran and pyrazole rings, along with the chlorophenyl group, make it a versatile compound for various applications.

Properties

Molecular Formula

C25H17ClN4O4

Molecular Weight

472.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H17ClN4O4/c26-14-9-11-15(12-10-14)27-25(33)23-22(17-6-2-4-8-21(17)34-23)28-24(32)19-13-18(29-30-19)16-5-1-3-7-20(16)31/h1-13,31H,(H,27,33)(H,28,32)(H,29,30)

InChI Key

PWBCWKZCUNGAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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